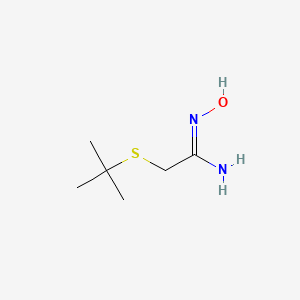
2-(tert-Butylsulfanyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a tert-butylsulfanyl group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of tert-butyl mercaptan with an appropriate precursor under controlled conditions. One common method involves the reaction of tert-butyl mercaptan with an imidoyl chloride derivative in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of 2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, its sulfur-containing moiety can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
tert-Butylsulfanylpropenoic acid derivatives: Similar in containing the tert-butylsulfanyl group but with different functional groups and reactivity.
Uniqueness
2-(tert-Butylsulfanyl)-N’-hydroxyethanimidamide is unique due to its combination of the tert-butylsulfanyl group and the hydroxyethanimidamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2OS/c1-6(2,3)10-4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
InChI Key |
LROHYEFBGRCXMD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)SC/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


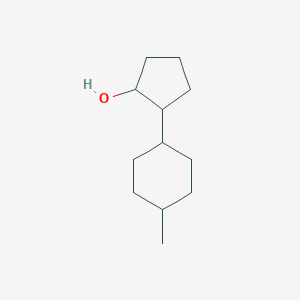
![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
![2-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B13271451.png)

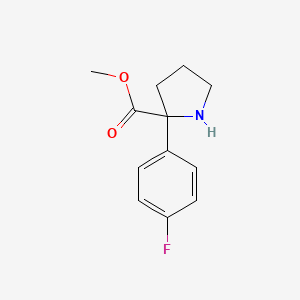
amine](/img/structure/B13271461.png)
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
![1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13271478.png)
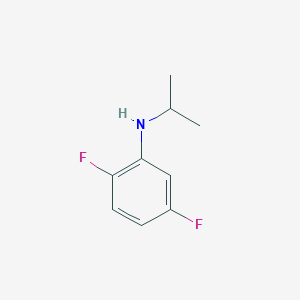
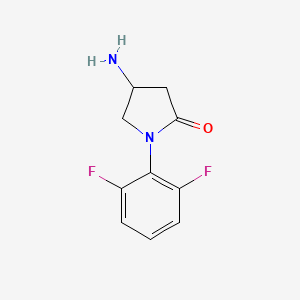
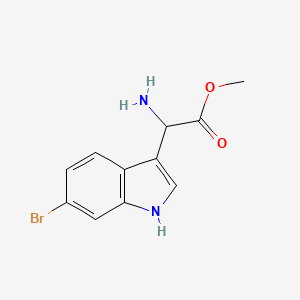
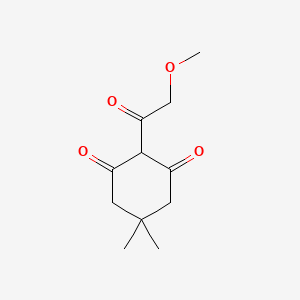
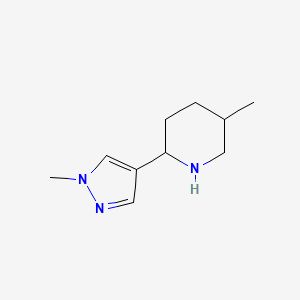
![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)
